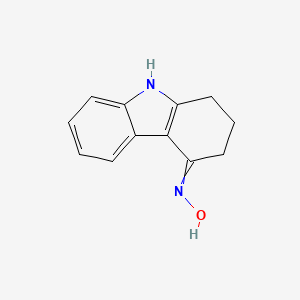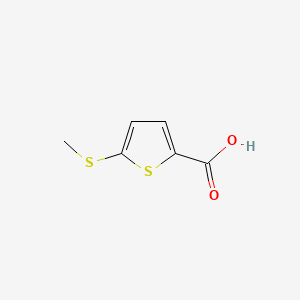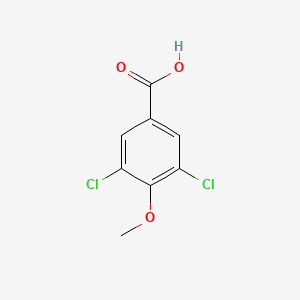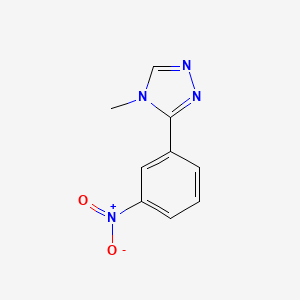
2-氨基-4-(5,6,7,8-四氢-2-萘基)噻唑
描述
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is a useful research compound. Its molecular formula is C13H14N2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环构建块
该化合物用作各种有机化合物合成的杂环构建块 . 杂环化合物因其多种生物活性而被广泛应用于药物化学。
磺胺噻唑的前体
2-氨基噻唑,该化合物的结构类似物,是磺胺噻唑的前体,磺胺噻唑是最早的“磺胺类药物”之一 . 磺胺类药物是一类用于治疗细菌感染的抗生素。
甲状腺抑制剂
2-氨基噻唑可作为甲状腺抑制剂用于治疗甲亢 . 甲亢是一种甲状腺产生过量甲状腺激素的疾病。
新型衍生物的合成
该化合物可用于合成具有潜在生物活性的新型衍生物 . 例如,它已被用于合成新型 2-氨基-4-[3-甲基-3-(5,6,7,8-四氢-2-萘基)环丁基]噻唑衍生物 .
镇痛和抗炎活性
噻唑,该化合物所属的一类化合物,已显示出显著的镇痛和抗炎活性 . 这表明它在开发新型止痛药和抗炎药方面具有潜在的应用价值。
研究与开发
作用机制
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Result of Action
Some thiazole derivatives have shown cytotoxicity towards cancer cell lines .
生化分析
Biochemical Properties
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole can result in adaptive responses in cells, such as upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the need for careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The interaction with these metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body .
属性
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDNQJNJCJJQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352737 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-04-0 | |
| Record name | 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole a promising candidate for enzyme inhibition?
A1: Molecular docking simulations, a computational chemistry technique, suggest that 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exhibits strong binding affinity to human carbonic anhydrase I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] This strong binding, indicated by the estimated binding energy values, points towards its potential as an effective inhibitor of these enzymes.
Q2: What do the binding energy values tell us about the compound's inhibitory potency?
A2: The molecular docking study revealed impressive binding energies for 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole: -6.75, -7.61, -7.86, and -7.96 kcal/mol against hCA I, hCA II, AChE, and BChE, respectively. [] These negative values suggest a thermodynamically favorable interaction between the compound and the enzymes, indicating a high likelihood of inhibition. Higher negative values generally correlate with stronger binding and potentially greater inhibitory potency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)




![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)






